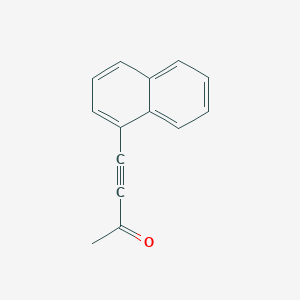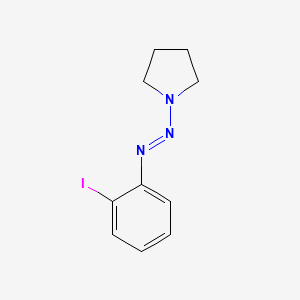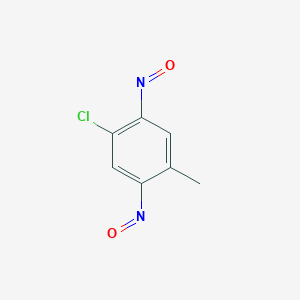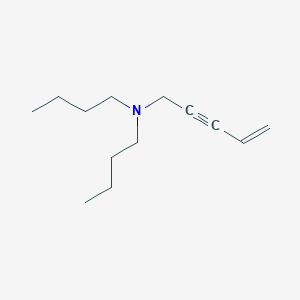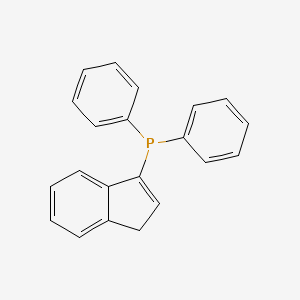
Phosphine, 1H-inden-3-yldiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, 1H-inden-3-yldiphenyl- is a chemical compound that belongs to the class of phosphines. Phosphines are compounds containing a phosphorus atom bonded to three organic groups. This particular compound features an indene group (a bicyclic hydrocarbon) attached to a diphenylphosphine group. Phosphines are widely used in various fields, including organic synthesis, catalysis, and materials science, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1H-inden-3-yldiphenyl- typically involves the reaction of 1H-indene with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphine bond.
Industrial Production Methods
In an industrial setting, the production of Phosphine, 1H-inden-3-yldiphenyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphine, 1H-inden-3-yldiphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine group can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, 1H-inden-3-yldiphenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Phosphine, 1H-inden-3-yldiphenyl- is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Phosphine, 1H-inden-3-yldiphenyl- exerts its effects involves its ability to act as a ligand, coordinating to metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various chemical reactions. The indene group provides additional steric and electronic properties that influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Diphenylphosphine: Similar to Phosphine, 1H-inden-3-yldiphenyl- but without the indene group.
Indenylphosphine: Contains an indene group but with different substituents on the phosphorus atom.
Uniqueness
Phosphine, 1H-inden-3-yldiphenyl- is unique due to the presence of both the indene and diphenyl groups, which provide a distinct combination of steric and electronic properties. This makes it particularly useful in specific catalytic applications where these properties are advantageous.
Properties
CAS No. |
138784-89-1 |
|---|---|
Molecular Formula |
C21H17P |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3H-inden-1-yl(diphenyl)phosphane |
InChI |
InChI=1S/C21H17P/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-14,16H,15H2 |
InChI Key |
GQMNZDCVWKLBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


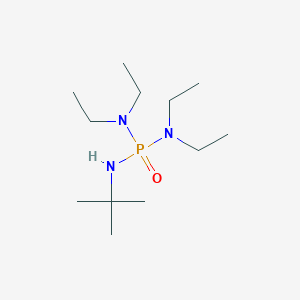
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
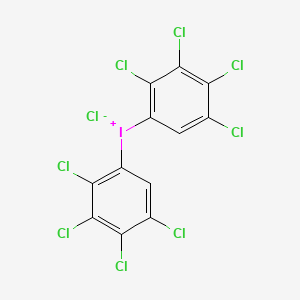

![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
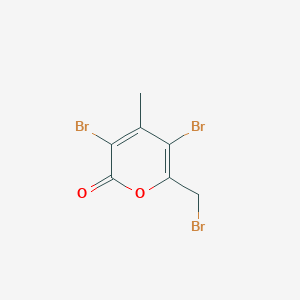
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
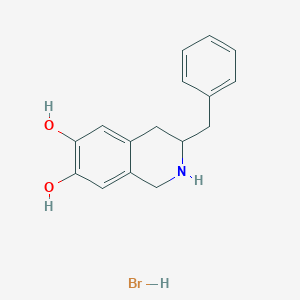
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
